4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde
Description
4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde is a thiazole-based compound featuring a carbaldehyde group at position 2 of the heterocyclic ring and a 2,4,5-trimethylphenyl substituent at position 4. The trimethylphenyl group introduces steric bulk and electron-donating methyl groups, which influence the compound’s electronic properties, solubility, and reactivity. Thiazole derivatives are widely explored in medicinal chemistry and material science due to their versatile pharmacological activities and structural tunability.
Properties
IUPAC Name |
4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-4-10(3)11(5-9(8)2)12-7-16-13(6-15)14-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUCPZYAKJUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CSC(=N2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitro groups (NO₂)
Major Products Formed
Oxidation: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carboxylic acid
Reduction: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-methanol
Substitution: Various substituted thiazole derivatives depending on the substituent used
Scientific Research Applications
4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: May induce the production of ROS, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
The following table summarizes key structural and physicochemical properties of analogous thiazole-2-carbaldehydes:
Key Comparative Insights
Electronic and Steric Effects
- In contrast, 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde () has an electron-withdrawing fluorine atom, increasing the electrophilicity of the aldehyde moiety .
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde () introduces both steric bulk and electron-withdrawing effects, which may alter reactivity compared to the trimethylphenyl group .
Positional Isomerism
Physicochemical Properties
- Molecular Weight and Solubility : Compounds with higher molecular weights (e.g., 271.26 for the trifluoromethyl derivative in ) exhibit lower aqueous solubility compared to simpler analogs like the methoxy-substituted compound (219.26) .
- Melting Points : Bulky substituents (e.g., trimethylphenyl) generally increase melting points due to enhanced crystal packing, whereas methoxy groups may reduce melting points by disrupting symmetry .
Biological Activity
4-(2,4,5-Trimethylphenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Synthesis
The synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the thiazole ring. This method allows for the production of high yields and purity necessary for biological evaluations.
Antimicrobial Properties
Research indicates that 4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde exhibits antimicrobial properties. It has been investigated against various bacterial strains and fungi. The compound's mechanism may involve enzyme inhibition or disruption of cellular processes in microbial cells.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human breast cancer cell lines (MDA-MB231 and MDA-MB468), cervical cancer (HeLa), and leukemia (K562) cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance its bioactivity .
The exact mechanisms by which 4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde exerts its biological effects are not fully elucidated but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- DNA Intercalation : There is potential for the compound to intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated a dose-dependent inhibition of bacterial growth with significant minimum inhibitory concentration (MIC) values reported.
- Cytotoxicity Assays : In a comprehensive evaluation involving multiple cancer cell lines, 4-(2,4,5-trimethylphenyl)-1,3-thiazole-2-carbaldehyde exhibited IC50 values ranging from 10 to 30 µM across different cell lines. Notably, structural modifications were found to enhance potency significantly .
- Mechanistic Studies : Further investigations into the mechanisms revealed that treatment with this compound resulted in increased levels of apoptosis markers in treated cancer cells compared to controls. Western blot analysis showed a reduction in anti-apoptotic proteins and an increase in pro-apoptotic factors .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
